molecular formula C23H25F3N2OS B564546 (E/Z)-Flupentixol-d4 Dihydrochloride CAS No. 1246833-30-6

(E/Z)-Flupentixol-d4 Dihydrochloride

Número de catálogo B564546
Número CAS: 1246833-30-6
Peso molecular: 438.546
Clave InChI: NJMYODHXAKYRHW-VASCPITCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flupentixol, also known as flupenthixol, is a typical antipsychotic drug of the thioxanthene class . It is used to treat schizophrenia and depression . Flupentixol exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is an antagonist of both D1 and D2 dopamine receptors .


Molecular Structure Analysis

The molecular formula of Flupentixol-d4 Dihydrochloride is C23H23D4Cl2F3N2OS . The molecular weight is 438.55 for the base molecule and 511.46 for the dihydrochloride form . The structure includes a thiophene ring with a piperazine side chain .

Aplicaciones Científicas De Investigación

Membrane Interactions

(E/Z)-Flupentixol-d4 Dihydrochloride (FLU), a thioxanthene drug, shows significant interactions with phospholipid membranes. This interaction is studied to understand the drug's molecular-level mechanism in treating schizophrenia, anxiety, and depressive disorders. The research indicates that FLU incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This modification could be the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).

Pharmacokinetic Evaluation

A study aimed to enhance the bioavailability of FLU through a fast-dissolving oral film formulation. This novel formulation sought to optimize its therapeutic effect, especially for treating depression with anxiety. The film was evaluated for various physical and pharmacokinetic parameters, showing increased convenience and compliance for different patient groups (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).

Spectrofluorimetric Method for Estimation

A simple, cost-effective spectrofluorimetric method was developed for estimating FLU in tablet form. This method, based on a reaction between the drug and a specific reagent, allows for accurate and sensitive determination of FLU, contributing to quality control in pharmaceutical applications (Mostafa, Derayea, Nagy, & Omar, 2018).

Analytical Methods for Quantification

Research has also been conducted to develop analytical methods for the quantification of FLU in combined dosage forms and plasma. A chromatographic method was proposed to accurately measure FLU alongside other drugs, proving vital for therapeutic drug monitoring and research (Sellappan & Devakumar, 2021).

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been employed to measure the concentrations of FLU isomers in human serum. This method provides a non-invasive way to analyze drug concentrations in patients, aiding in dose optimization and treatment effectiveness (Talebpour, Haghgoo, & Shamsipur, 2003).

Mecanismo De Acción

Target of Action

(E/Z)-Flupentixol-d4 Dihydrochloride, commonly known as Flupentixol, is an antipsychotic drug of the thioxanthene group . It primarily targets both D1 and D2 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as reward, motivation, and motor control.

Mode of Action

It is known that the antipsychotic actions are mainly thought to arise from the active stereoisomer, cis(z)-flupentixol, acting as an antagonist at both dopamine d1 and d2 receptors with equal affinities . By blocking these receptors, Flupentixol inhibits the overactivity of dopamine, which is often observed in schizophrenia.

Pharmacokinetics

It is 99% bound to plasma proteins . Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to Flupentixol . The pharmacokinetic properties of Flupentixol, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy.

Safety and Hazards

Flupentixol dihydrochloride is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of (E/Z)-Flupentixol-d4 Dihydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-(3-chloropropyl)-1,1-dimethylpiperazin-1-ium-4-yl 4-fluorobenzoate", "4,4-dimethyl-4-(3-chloropropyl)piperidine", "Potassium tert-butoxide", "D2O", "Hydrochloric acid", "Water", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium chloride" ], "Reaction": [ "Step 1: The starting material 4-(3-chloropropyl)-1,1-dimethylpiperazin-1-ium-4-yl 4-fluorobenzoate is reacted with 4,4-dimethyl-4-(3-chloropropyl)piperidine in the presence of potassium tert-butoxide in D2O to form (E/Z)-Flupentixol-d4.", "Step 2: The (E/Z)-Flupentixol-d4 is then treated with hydrochloric acid to form (E/Z)-Flupentixol-d4 Dihydrochloride.", "Step 3: The product is then purified by extraction with ethyl acetate and washing with water, followed by evaporation of the organic layer.", "Step 4: The crude product is dissolved in methanol and treated with acetic acid to form a salt.", "Step 5: The salt is then filtered and washed with water, followed by drying under vacuum to obtain the final product (E/Z)-Flupentixol-d4 Dihydrochloride as a white solid with a melting point of 242-244°C." ] }

Número CAS

1246833-30-6

Fórmula molecular

C23H25F3N2OS

Peso molecular

438.546

Nombre IUPAC

1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2

Clave InChI

NJMYODHXAKYRHW-VASCPITCSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Sinónimos

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride;  Emergil-d4;  FX 703-d4;  Metamin-d4;  Siplarol-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.